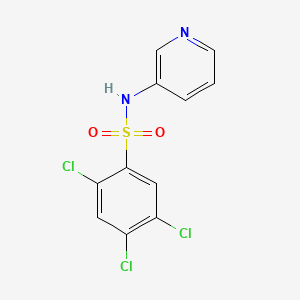![molecular formula C9H8Cl2N2O2S B5774987 S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)
S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate, commonly known as DCP-LA, is a synthetic compound that has been of great interest to scientists due to its potential therapeutic properties. It was first synthesized in the 1990s as a derivative of the anti-inflammatory drug, diclofenac. Since then, it has been extensively studied for its ability to modulate various cellular processes, making it a promising candidate for the treatment of several diseases.
作用机制
The exact mechanism of action of DCP-LA is not fully understood. However, studies have shown that it can modulate several cellular processes, including the activity of ion channels and enzymes. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
DCP-LA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-tumor properties, making it a potential treatment for cancer. However, further studies are needed to fully understand the biochemical and physiological effects of DCP-LA.
实验室实验的优点和局限性
One of the advantages of using DCP-LA in lab experiments is its ability to modulate several cellular processes, making it a versatile tool for studying various biological phenomena. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DCP-LA in lab experiments is its potential toxicity. Studies have shown that high doses of DCP-LA can be toxic to cells, making it important to use appropriate dosages in experiments.
未来方向
There are several future directions for research on DCP-LA. One area of research is the development of more potent and selective derivatives of DCP-LA. Another area of research is the identification of the exact mechanism of action of DCP-LA. Further studies are also needed to fully understand the biochemical and physiological effects of DCP-LA and its potential therapeutic applications. Overall, DCP-LA is a promising compound that has the potential to be a valuable tool for studying various biological phenomena and a potential treatment for several diseases.
合成方法
DCP-LA can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an oxalamide intermediate. The intermediate is then treated with sodium thiocyanate to yield the final product, DCP-LA. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
DCP-LA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of several diseases. Studies have shown that DCP-LA can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
属性
IUPAC Name |
S-[2-(3,4-dichloroanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2S/c10-6-2-1-5(3-7(6)11)13-8(14)4-16-9(12)15/h1-3H,4H2,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTANEZCZKUQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774912.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)


![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)

![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)


